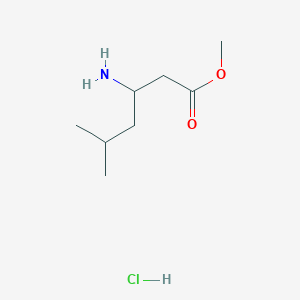
3-tert-butylcyclohexan-1-amine hydrochloride, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-butylcyclohexan-1-amine hydrochloride, Mixture of diastereomers, is an organic compound that belongs to the class of cyclohexylamines. This compound is characterized by the presence of a tert-butyl group attached to the cyclohexane ring and an amine group, which is protonated to form the hydrochloride salt. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butylcyclohexan-1-amine hydrochloride typically involves the following steps:
Formation of the cyclohexane ring: The starting material, cyclohexanone, undergoes a Grignard reaction with tert-butylmagnesium chloride to form 3-tert-butylcyclohexanol.
Conversion to the amine: The alcohol group in 3-tert-butylcyclohexanol is converted to an amine group through a series of reactions, including oxidation to form the corresponding ketone, followed by reductive amination.
Formation of the hydrochloride salt: The amine is then protonated using hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 3-tert-butylcyclohexan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The mixture of diastereomers is typically separated using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-tert-butylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-tert-butylcyclohexan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-tert-butylcyclohexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the specific target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine hydrochloride: Lacks the tert-butyl group, leading to different physical and chemical properties.
tert-Butylamine hydrochloride: Lacks the cyclohexane ring, resulting in different reactivity and applications.
3-tert-butylcyclohexanol: Contains a hydroxyl group instead of an amine group, leading to different chemical behavior.
Uniqueness
3-tert-butylcyclohexan-1-amine hydrochloride is unique due to the presence of both the tert-butyl group and the cyclohexane ring, which confer specific steric and electronic properties. The mixture of diastereomers adds to its complexity and potential for diverse reactivity and applications.
Propiedades
Número CAS |
91342-34-6 |
|---|---|
Fórmula molecular |
C10H22ClN |
Peso molecular |
191.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



